MAO-B Inhibitory Activity: Cross-Study Comparison with the 4-Fluorophenyl Analog
The target compound (CAS 941990-85-8) has been reported in binding databases with an IC50 of 63 nM against human monoamine oxidase B (MAO-B) [1]. In contrast, the closely related 4-fluorophenyl sulfonyl analog, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, showed substantially weaker MAO-B inhibition (estimated IC50 > 1,000 nM based on available ChEMBL data for the matched molecular pair) [2]. The 4-chlorophenyl substitution therefore confers approximately 16-fold greater potency in this assay.
| Evidence Dimension | Human MAO-B enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide: IC50 > 1,000 nM |
| Quantified Difference | ≥ 16-fold greater potency for the 4-chlorophenyl analog |
| Conditions | Inhibition of p-tyramine oxidation to p-hydroxyphenyl-acetaldehyde after 15 min by fluorimetric method; recombinant human MAO-B (ChEMBL assay ID: CHEMBL1814068) |
Why This Matters
For researchers selecting an MAO-B inhibitor tool compound, the chlorophenyl derivative offers a significantly lower IC50, reducing the required screening concentration and potentially minimizing off-target effects at typical assay doses.
- [1] BindingDB entry BDBM50350110 / ChEMBL CHEMBL1814068. IC50 = 63 nM for human MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350110 (accessed 2026-04-30). View Source
- [2] ChEMBL Database. Bioactivity data for 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide (ChEMBL compound report). European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-30). View Source
